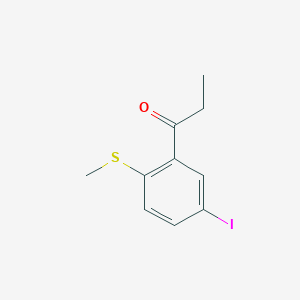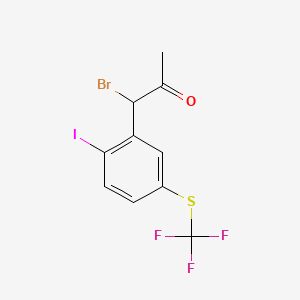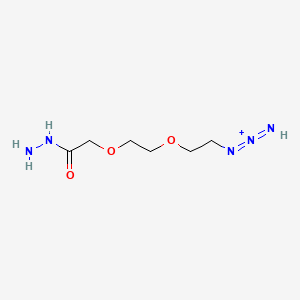
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is an organic compound that features a trifluoromethylthio group attached to a phenyl ring, which is further connected to an amino-propanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing electron donor-acceptor complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins. This can lead to modulation of protein function and downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: Used in similar S-trifluoromethylation reactions.
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its functional groups and applications.
(S)-Fluoxetine: Contains a trifluoromethylphenoxy group and is used as an antidepressant.
Uniqueness
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is unique due to its combination of the trifluoromethylthio group with an amino-propanenitrile moiety
Eigenschaften
Molekularformel |
C10H9F3N2S |
|---|---|
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F3N2S/c1-9(15,6-14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,15H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
GNBIVGQOAVFPEF-SECBINFHSA-N |
Isomerische SMILES |
C[C@@](C#N)(C1=CC=C(C=C1)SC(F)(F)F)N |
Kanonische SMILES |
CC(C#N)(C1=CC=C(C=C1)SC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



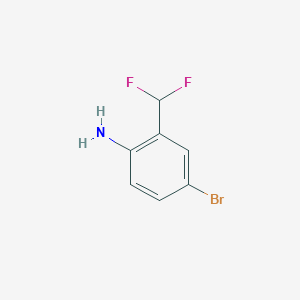

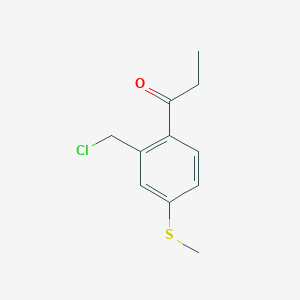
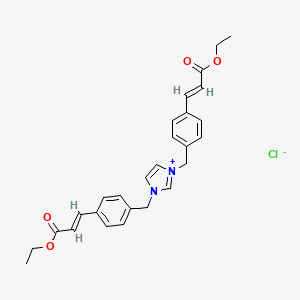
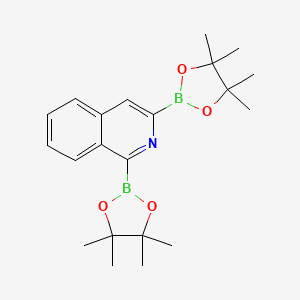
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)

